1-Bromo-5-iodopentane
Overview
Description
1-Bromo-5-iodopentane is a chemical compound with the molecular formula C5H10BrI . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 1-Bromo-5-iodopentane can be achieved from 5-Bromo-1-pentene . Another synthesis method involves Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids .Molecular Structure Analysis
The molecular structure of 1-Bromo-5-iodopentane is represented by the formula C5H10BrI . This indicates that the molecule consists of 5 carbon atoms, 10 hydrogen atoms, 1 bromine atom, and 1 iodine atom.Chemical Reactions Analysis
1-Bromo-5-iodopentane can undergo nucleophilic substitution reactions . In these reactions, a nucleophile, such as a hydroxide ion or ammonia, replaces the bromine or iodine atom in the molecule.Physical And Chemical Properties Analysis
1-Bromo-5-iodopentane has a molecular weight of 276.94 . The boiling point is between 115-118 °C at a pressure of 12 Torr . The relative density is approximately 1.935±0.06 g/cm3 .Scientific Research Applications
Spectroscopic Analysis and Rotational Isomerism
1-Bromo-5-iodopentane, like other halogenated alkanes, has been a subject of interest in studies analyzing vibration spectra and rotational isomerism. Matsuura et al. (1979) investigated the Raman and infrared spectra of 1-bromo-, and 1-iodopentanes in various states such as gaseous, liquid, glassy, and crystalline. The study emphasized the rotational isomerism by analyzing the spectra with reference to calculated normal coordinates, revealing the presence of different isomers in various states of aggregation. Specifically, in the crystalline state, 1-bromo-, and 1-iodopentanes adopt the trans-trans-trans form (Matsuura, H., Imazeki, S., Ogawa, Y., Sakakibara, M., Harada, I., & Shimanouchi, T., 1979).
Electrochemical Reduction and Product Formation
The electrochemical reduction of compounds including 1-bromo-5-iodopentane has been studied by Wayne A. Pritts and D. Peters (1994). They explored the reduction at carbon electrodes in dimethylformamide, noting the formation of cyclopentane from intramolecular cyclization of electrogenerated carbanions. The study also observed yields of other products like n-pentane, 1-pentene, and 1,10-dichlorodecane under certain conditions (Pritts, W. A., & Peters, D., 1994).
Catalytic Dehydrohalogenation in Chemical Reactions
A study by Kamiguchi et al. (2003) explored the catalytic dehydrohalogenation of alkyl halides, including bromo- and iodopentanes. The research focused on using Nb, Mo, Ta, W halide clusters, and Re chloride cluster as catalysts. These catalysts effectively converted halogenated pentanes to pentene and other products under specific conditions, highlighting the role of 1-bromo-5-iodopentane in catalytic dehydrohalogenation processes (Kamiguchi, S., Watanabe, M., Kondo, K., Kodomari, M., & Chihara, T., 2003).
Safety And Hazards
Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of accidental ingestion or inhalation, it is advised to seek immediate medical attention . Firefighting measures include the use of dry chemical, carbon dioxide, or alcohol-resistant foam .
properties
IUPAC Name |
1-bromo-5-iodopentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrI/c6-4-2-1-3-5-7/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDOLPSHUHIDGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40525782 | |
Record name | 1-Bromo-5-iodopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40525782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-5-iodopentane | |
CAS RN |
88962-86-1 | |
Record name | 1-Bromo-5-iodopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40525782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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